3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It’s an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthetic methods for introducing trifluoromethylpyridine (TFMP) groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Synthesis and Biological Activity
Novel Fluoroquinolones Synthesis : A study by Shindikar and Viswanathan (2005) focused on the synthesis of novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, evaluating their in vivo activity against Mycobacterium tuberculosis H37Rv in Swiss albino mice. The compounds exhibited activity comparable to sparfloxacin, highlighting the potential for developing new antibacterial agents (Shindikar & Viswanathan, 2005).
Functionalized α, β-Unsaturated γ-Butyrolactones Synthesis : Sil et al. (2004) described the synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through ring contraction of suitably functionalized 2H-pyran-2-ones, showcasing a method for creating highly functionalized compounds with potential in various chemical synthesis applications (Sil et al., 2004).
Antiviral Activities of Pyridopyrazolotriazines : Research by Attaby et al. (2007) explored the synthesis and antiviral activities of pyridopyrazolotriazines, demonstrating significant potential in developing new antiviral agents. The compounds were synthesized via coupling reactions and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV (Attaby et al., 2007).
Stereoselective Conversion for Potential Substance P Antagonists : Rogiers et al. (2001) discussed the stereoselective conversion of 2H-1,4-oxazin-2-ones into 2,5,5-substituted piperidine-2-carboxamides and 2-methanamines, targeting the production of potential Substance P antagonists. This study provides a foundation for developing new therapeutic agents in pain management (Rogiers et al., 2001).
将来の方向性
作用機序
Target of Action
Similar compounds with pyrrolopyrazine and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Mode of Action
For instance, some compounds have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Biochemical Pathways
For example, some indole derivatives have shown antiviral activity by inhibiting specific viral replication pathways .
Pharmacokinetics
A similar compound has been reported to be a potent, orally active dpp-iv inhibitor with excellent oral bioavailability in preclinical species .
Result of Action
For instance, some compounds have demonstrated in vivo efficacy in animal models .
特性
IUPAC Name |
3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)12-7-10(1-2-21-12)24-6-5-23(9-13(24)25)14-11(8-19)20-3-4-22-14/h1-4,7H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMPOFJNCVEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=CN=C2C#N)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。